molecular formula C21H15F4NOS B2828860 N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 338398-70-2

N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2828860
CAS No.: 338398-70-2
M. Wt: 405.41
InChI Key: MPUTVQCTEYWLCK-UHFFFAOYSA-N
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Description

N-(4-{[(4-Fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide is a synthetic carboxamide derivative characterized by a 4-fluorophenylsulfanylmethyl group attached to a central phenyl ring and a 3-(trifluoromethyl)benzamide moiety. The compound’s structure combines electron-withdrawing groups (fluorine, trifluoromethyl) and a sulfur-containing linker, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4NOS/c22-17-6-10-19(11-7-17)28-13-14-4-8-18(9-5-14)26-20(27)15-2-1-3-16(12-15)21(23,24)25/h1-12H,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUTVQCTEYWLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-(fluorophenyl)sulfanyl methyl benzene: This step involves the reaction of 4-fluorobenzenethiol with a suitable methylating agent under basic conditions.

    Coupling with 3-(trifluoromethyl)benzoic acid: The intermediate product is then coupled with 3-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of fluorine and sulfur atoms can enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on key structural features, biological activities, and physicochemical properties.

Structural Analogues

Compound Name Structural Features Biological Activity Physicochemical Properties Reference
N-(4-{[(4-Fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide Fluorophenylsulfanylmethyl linker, trifluoromethyl carboxamide Not explicitly reported High hydrophobicity (CF3), moderate solubility (S linkage)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazolyl sulfonamide, methylbenzenesulfonamide Antimicrobial activity Crystalline structure (X-ray confirmed), R = 0.055
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide Fluorophenyl, tetrahydropyrimidine core Not explicitly reported Likely moderate solubility (chlorine, fluorine)
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide Chlorophenylsulfonyl, trifluoromethylphenyl, butanamide backbone Undisclosed (potential impurity) Molecular weight: ~420 g/mol (estimated)
N-(4-[(4-Bromophenyl)sulfonyl]phenyl)-3-methoxybenzenecarboxamide Bromophenylsulfonyl, methoxybenzenecarboxamide Not reported High molar mass (446.31 g/mol), polar (methoxy)

Key Structural Differences

  • Sulfur Linkage: The target compound uses a sulfanyl (S–) group, whereas analogs like 4-methylbenzenesulfonamide () and N-(4-chlorophenyl)sulfonyl derivatives () feature sulfonamide (SO₂NH) or sulfonyl (SO₂) groups.
  • Fluorinated Moieties : The 4-fluorophenyl and trifluoromethyl groups in the target compound are shared with analogs in , and 6. These groups enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • Core Scaffolds : The tetrahydropyrimidine core () and benzofuran boronic acid () diverge significantly from the target’s simple carboxamide structure, suggesting different mechanisms of action .

Physicochemical Properties

  • Methoxy () or sulfonamide () groups in analogs improve polarity, suggesting structural modifications for solubility enhancement .
  • Crystallinity : Sulfonamide derivatives () exhibit well-defined crystalline structures (R factor = 0.055), whereas the target compound’s sulfanyl linker may result in less ordered packing, affecting formulation stability .

Biological Activity

N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as a novel compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly its antimicrobial properties. This compound features a complex structure that incorporates trifluoromethyl and fluorophenyl groups, which are known to enhance biological activity in various chemical classes.

Chemical Structure and Properties

The molecular formula of the compound is C21H15F4NOS, with a molecular weight of 397.41 g/mol. The presence of fluorine atoms and a sulfanyl group contributes to its unique pharmacological properties. The structural representation can be summarized as follows:

  • Molecular Formula : C21H15F4NOS
  • Molecular Weight : 397.41 g/mol
  • SMILES Notation : CC(C1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)S(C3=CC=C(C=C3)F)C(F)(F)F))

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds with similar structures against resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of salicylanilides containing trifluoromethyl groups exhibited potent activity against MRSA, with minimum inhibitory concentrations (MICs) as low as 0.031 µg/mL .

CompoundMIC (µg/mL)Activity Against
This compoundTBDMRSA, VRSA
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide0.031-0.062MRSA, VRSA

The compound's ability to disrupt biofilm formation and its bactericidal activity comparable to vancomycin have been noted, indicating its potential as a therapeutic agent against multidrug-resistant infections .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays using Vero cells have shown that several related compounds exhibit high selectivity indices, suggesting that they can effectively target bacterial cells while sparing mammalian cells. Compounds with MIC values below 1 µg/mL against MRSA demonstrated selectivity indices above 10, indicating a favorable safety profile .

Study on Fluoro and Trifluoromethyl-Substituted Compounds

A comprehensive study published in the Journal of Medicinal Chemistry evaluated various fluoro and trifluoromethyl-substituted salicylanilide derivatives for their antibacterial properties. The study found that the introduction of trifluoromethyl groups significantly enhanced the antibacterial potency against MRSA strains .

Key findings include:

  • Compounds with multiple fluorine substitutions showed increased potency.
  • The presence of a sulfanyl group was critical in enhancing the biological activity.

Q & A

Synthesis Optimization: Reaction Conditions and Purity Control

Q: How can researchers optimize the synthesis of this compound to achieve high yield and purity while minimizing side reactions? A:

  • Stepwise Reaction Monitoring : Use controlled temperature (e.g., 60–80°C for amide coupling) and inert atmospheres to suppress oxidative side reactions. Intermediate purity should be verified via HPLC (e.g., C18 column, acetonitrile/water mobile phase) after each step to isolate impurities .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Final product purity (>95%) can be confirmed using ¹H/¹³C NMR and LC-MS to detect residual solvents or unreacted precursors .

Molecular Interaction Studies: Techniques for Target Binding

Q: What methodologies are recommended to investigate this compound’s interactions with biological targets, such as enzymes or receptors? A:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (association/dissociation rates) in real time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding affinity.
  • Computational Docking : Use software like AutoDock Vina to model interactions between the compound’s fluorophenyl groups and hydrophobic pockets in the target .

Data Contradiction Analysis: Discrepancies in Biological Activity Reports

Q: How should researchers address conflicting data on this compound’s bioactivity across studies? A:

  • Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Impurity Profiling : Characterize batches via HPLC-MS to rule out activity variations caused by sulfoxide byproducts or unreacted intermediates .
  • Dose-Response Curves : Validate IC₅₀ values across independent replicates to ensure reproducibility .

Reaction Mechanism Elucidation: Sulfonamide and Trifluoromethyl Group Reactivity

Q: What experimental approaches can clarify the reaction mechanisms involving the sulfonamide and trifluoromethyl moieties? A:

  • Isotopic Labeling : Introduce ¹⁸O or deuterium at the sulfonamide sulfur to track nucleophilic substitution pathways.
  • Kinetic Studies : Monitor reaction progress under varying pH (4–10) and temperatures to identify rate-determining steps.
  • DFT Calculations : Model transition states for trifluoromethyl group retention during acidic hydrolysis, leveraging Gaussian09 with B3LYP/6-31G* basis sets .

Computational Modeling of Non-Covalent Interactions

Q: How can researchers model short H-bonds involving fluorine atoms in this compound’s crystal structure? A:

  • PIXEL Method : Partition interaction energies into Coulombic, polarization, and dispersion components using CrystalExplorer. For example, the C–H···F contact in the crystal lattice shows a stabilizing energy of −2.15 kcal/mol, 30–40% the strength of traditional N–H···O bonds .
  • Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points and confirm weak H-bond character .

Analytical Characterization Best Practices

Q: What are the best practices for characterizing this compound and its intermediates using NMR and HPLC? A:

  • NMR Assignments : For ¹⁹F NMR, use CFCl₃ as an external reference (−63 ppm for CF₃ groups). Assign aromatic protons via 2D COSY and NOESY to resolve overlapping signals.
  • HPLC Method Development : Optimize retention times using a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% TFA in water/acetonitrile (flow rate: 1 mL/min) .

Structure-Activity Relationship (SAR) Studies

Q: How can researchers design analogs to explore the impact of fluorophenyl and sulfanyl groups on bioactivity? A:

  • Scaffold Modifications : Replace the 4-fluorophenylsulfanyl group with chlorophenyl or methoxy variants. Assess cytotoxicity via MTT assays in cancer cell lines.
  • Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical hydrogen bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions (trifluoromethyl) .

Stability and Degradation Pathways

Q: What factors influence the stability of this compound under physiological conditions? A:

  • pH-Dependent Hydrolysis : Conduct accelerated stability studies in buffers (pH 1–9, 37°C). The trifluoromethyl group resists hydrolysis, but the sulfonamide may degrade to sulfonic acid under strong acidic conditions (pH <2).
  • Light Sensitivity : Store solutions in amber vials at −20°C to prevent photodegradation of the thioether linkage .

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